molecular formula C16H15NO3 B1666696 N-Benzoyl-l-phenylalanine CAS No. 2566-22-5

N-Benzoyl-l-phenylalanine

Cat. No.: B1666696
CAS No.: 2566-22-5
M. Wt: 269.29 g/mol
InChI Key: NPKISZUVEBESJI-AWEZNQCLSA-N
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Description

N-Benzoyl-l-phenylalanine is an N-acyl derivative of l-phenylalanine, where one of the hydrogens of the amino group has been replaced by a benzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It has the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol .

Scientific Research Applications

N-Benzoyl-l-phenylalanine has a wide range of applications in scientific research:

Safety and Hazards

When handling N-Benzoyl-L-phenylalanine, it is advised to wear personal protective equipment and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. Dust formation should also be avoided . It is not classified as a hazardous substance or mixture .

Biochemical Analysis

Biochemical Properties

N-Benzoyl-l-phenylalanine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a photoreactive unnatural amino acid in studies of voltage-gated channel movement . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl-l-phenylalanine can be synthesized using a Friedel-Crafts reaction in trifluoromethanesulfonic acid. The reaction involves treating l-phenylalanine with benzoyl chloride in the presence of trifluoromethanesulfonic acid at room temperature. This method ensures high yield and optical purity .

Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts acylation process, scaled up to meet production demands. The reaction conditions are optimized to ensure maximum yield and purity, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-l-phenylalanine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to other functional groups.

    Substitution: The benzoyl group can be substituted with other acyl groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Acylation reagents like acetic anhydride and benzoyl chloride are commonly used.

Major Products: The major products formed from these reactions include various benzoyl derivatives and substituted phenylalanine compounds .

Comparison with Similar Compounds

  • N-Benzoyl-D-phenylalanine
  • Benzoyl-l-phenylalanine
  • (2S)-2-(Benzoylamino)-3-phenylpropanoic acid

Comparison: N-Benzoyl-l-phenylalanine is unique due to its specific stereochemistry and the presence of the benzoyl group, which imparts distinct chemical and biological properties. Compared to its enantiomer, N-Benzoyl-D-phenylalanine, the l-isomer is more commonly used in biological applications due to its compatibility with natural biological systems .

Properties

IUPAC Name

(2S)-2-benzamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKISZUVEBESJI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313598
Record name Benzoyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-22-5
Record name Benzoyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOYLPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S304JL9M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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